molecular formula C11H14N4O B6639337 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine

4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B6639337
M. Wt: 218.26 g/mol
InChI Key: SLORVSQUDGKBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound with a morpholine ring and a pyrrolopyrimidine ring. The compound is also known as PP-121 and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth and proliferation, and its inhibition can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine have been studied extensively. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine in lab experiments include its ability to selectively inhibit the PI3K/Akt/mTOR pathway and its potential applications in the treatment of cancer and neurological disorders. The limitations of using the compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine. These include the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the study of its toxicity and pharmacokinetics. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves a multi-step process. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with 2-bromoacetophenone to form 2-(2-bromoacetyl)pyrimidine. This intermediate is then reacted with 4-morpholineethanamine to form the final product, 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine.

Scientific Research Applications

The scientific research application of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine is mainly focused on its pharmacological properties. The compound has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14-3-2-9-10(14)12-8-13-11(9)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLORVSQUDGKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine

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